Sabcomeline, also known as SB-202026, is a selective muscarinic receptor agonist with a functional preference for the M1 subtype. [, , , ] This compound is classified as a cholinergic agent and is a valuable tool in scientific research for investigating the roles of muscarinic receptors, particularly the M1 subtype, in various physiological and pathological processes. [, , , , , , ]
Sabcomeline is derived from the class of compounds known as N-substituted oxindoles. These compounds have been studied for their ability to selectively modulate muscarinic receptors, which play a crucial role in neurotransmission and cognitive processes. The specific structural features of sabcomeline contribute to its selectivity and efficacy as a partial agonist at the M1 and M4 receptors, distinguishing it from other muscarinic agents that may exhibit broader activity across multiple receptor subtypes .
The synthesis of sabcomeline involves several key steps that highlight its complex chemical structure. The process typically begins with the preparation of an N-pyrrolidinyl oxindole through amide formation, followed by palladium-catalyzed coupling reactions.
This synthetic pathway ensures that the final product possesses the desired pharmacological properties while maintaining structural integrity .
Sabcomeline's molecular structure is characterized by its unique arrangement of atoms, which includes a piperidine ring and an oxindole moiety. The compound's chemical formula is C₁₈H₂₃N₃O₂, and its molecular weight is approximately 313.39 g/mol.
The spatial configuration and electronic characteristics of these structural components are critical for sabcomeline's pharmacological activity .
Sabcomeline participates in several chemical reactions that are relevant to its pharmacological profile. Notably, it acts as a partial agonist at muscarinic acetylcholine receptors, influencing neurotransmitter release and neuronal excitability.
The mechanism of action of sabcomeline involves its interaction with muscarinic acetylcholine receptors, particularly M1 and M4 subtypes. As a partial agonist, sabcomeline activates these receptors but does not elicit a full response compared to full agonists.
Sabcomeline exhibits distinct physical and chemical properties that influence its behavior in biological systems:
These properties are essential for determining dosage forms and routes of administration in clinical settings .
Sabcomeline has garnered interest for its potential applications in treating cognitive impairments associated with various neurological disorders:
Sabcomeline (chemically designated as (R-(Z)-(+)-α-(methoxyimino)-1-azabicyclo[2.2.2]octane-3-acetonitrile) exhibits high-affinity binding to muscarinic acetylcholine receptors. Radioligand binding studies using [³H]quinuclidinyl benzilate in mouse brain homogenates demonstrate an IC₅₀ value of approximately 0.2 mg/kg in cortical, hippocampal, and striatal regions, indicating potent but non-subtype-selective muscarinic receptor occupancy in vivo [1]. Competitive binding assays at human cloned receptors (hM₁–hM₅) reveal similar affinity profiles (Table 1), with pKi values ranging from 8.2–8.7, confirming negligible intrinsic selectivity among M₁, M₃, M₄, or M₅ subtypes [4] [5].
Table 1: Receptor Binding Affinities of Sabcomeline
Receptor Subtype | pKi (± SEM) | Ki (nM) |
---|---|---|
hM₁ | 8.7 ± 0.1 | 2.0 |
hM₃ | 8.6 ± 0.2 | 2.5 |
hM₄ | 8.2 ± 0.1 | 6.0 |
hM₅ | 8.5 ± 0.3 | 3.2 |
Data derived from [³H]QNB displacement in CHO cells expressing human receptors [4].
Functionally, Sabcomeline displays "biased agonism," meaning its downstream effects depend on receptor reserve and tissue-specific signaling pathways. In rat cortical membranes, it acts as a partial agonist for phosphoinositide hydrolysis (mediated by M₁/M₃ receptors) but antagonizes carbachol-induced responses with a pKb of 6.9 [5]. Conversely, in tissues with high M₂ receptor density (e.g., rat heart), it inhibits adenylyl cyclase with near-full efficacy [5].
Sabcomeline is classified as a functionally selective M₁ partial agonist due to its preferential activation of M₁-linked signaling pathways despite comparable binding affinities across subtypes. Its intrinsic activity ranges from 40–60% relative to full agonists like carbachol in M₁-dependent functional assays [4] [5]. This partial agonism arises from two key mechanisms:
Table 2: Functional Selectivity of Sabcomeline in Tissue-Specific Models
Tissue/Assay | Effect | Intrinsic Activity (%) |
---|---|---|
Rat Cortex: PI Hydrolysis | Antagonism of carbachol | 0 (pKb = 6.9) |
Rat Cortex: [³⁵S]GTPγS Binding | Partial agonism | 40 |
Rat Heart: Adenylyl Cyclase Inhibition | Near-full agonism | 85 |
PI = Phosphoinositide; Data compiled from [5] [7].
This functional selectivity underpins Sabcomeline’s pro-cognitive effects without peripheral cholinergic side effects [7].
Microphysiometry studies measuring extracellular acidification rates in CHO cells expressing human muscarinic receptors demonstrate Sabcomeline’s subtype-dependent efficacy (Table 3). It shows the highest potency at M₁ receptors (pEC₅₀ = 7.2) but moderate efficacy (Emax = 60–80%) across M₁, M₂, M₄, and M₅ subtypes. Notably, at M₃ receptors, it behaves as a full agonist (Emax = 95%) due to high receptor reserve in this system [4] [10].
Table 3: Functional Efficacy of Sabcomeline at Human Muscarinic Receptors
Subtype | pEC₅₀ (± SEM) | Emax (% Carbachol) |
---|---|---|
hM₁ | 7.2 ± 0.1 | 60 ± 5 |
hM₂ | 7.0 ± 0.2 | 65 ± 4 |
hM₃ | 6.8 ± 0.3 | 95 ± 3 |
hM₄ | 6.9 ± 0.2 | 70 ± 6 |
hM₅ | 7.1 ± 0.1 | 75 ± 5 |
Data from microphysiometry (acidification rate) in CHO cells [4].
GTPγS binding assays further highlight differential coupling: Sabcomeline’s EC₅₀ is lowest at M₁ (63.6 nM) and highest at M₄ (214 nM), while efficacy ranges from 40–75% relative to carbachol [10]. Its ability to modulate dopamine D₂ receptor binding in the striatum (decreasing k₃/k₄ of [³H]raclopride) further suggests indirect neuromodulatory effects via neural networks [1] [9].
Sabcomeline exhibits rapid blood-brain barrier penetration with kinetics favorable for central nervous system targeting. Following intravenous administration (0.3 mg/kg) in mice, peak muscarinic receptor occupancy in the cerebral cortex occurs at 1 hour, returning to baseline within 3–4 hours, indicating rapid absorption and clearance [1]. Key pharmacokinetic parameters include:
Table 4: Key Blood-Brain Barrier Penetration Parameters
Parameter | Value | Method |
---|---|---|
Tmax (Cortex) | 1 hour | Receptor occupancy in mice |
Elimination Half-life | 3–4 hours | [³H]NMPB binding kinetics |
fu,plasma | 0.3–0.4 | Equilibrium dialysis |
fu,brain | 0.5–0.6 | Brain homogenate binding |
Kp,uu | ~0.8 | Calculated unbound partition |
fu = Fraction unbound; Kp,uu = Unbound brain/plasma ratio; Data from [1] [6].
Physiologically based pharmacokinetic principles indicate that Sabcomeline’s Kp,uu (unbound partition coefficient) of ~0.8 suggests near-equilibrium between unbound plasma and brain concentrations, driven by passive diffusion [6] [8]. This aligns with its rapid in vivo receptor occupancy and functional effects on cognition at low doses (0.03 mg/kg) in primates [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7